molecular formula C16H17NO3 B170126 Norhydromorphone CAS No. 14696-23-2

Norhydromorphone

Cat. No. B170126
CAS RN: 14696-23-2
M. Wt: 271.31 g/mol
InChI Key: SWIRXSKBBSJXGY-UIHHKEIPSA-N
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Description

Norhydromorphone, also known as hydromorphinol, is a derivative of hydromorphone, which is a semi-synthetic opioid analgesic used for pain management. Norhydromorphone is an intermediate metabolite of hydromorphone that is formed in the liver by the enzyme cytochrome P450 2D6. Although norhydromorphone has been studied for its potential therapeutic uses, its primary interest lies in its role as a biomarker for hydromorphone metabolism.

Scientific Research Applications

Metabolism and Antinociceptive Activities

Norhydromorphone is a metabolite of hydromorphone identified in the urine of a cancer patient. Its antinociceptive (pain-relieving) activities were evaluated in comparison to other known analgesics, including hydromorphone and morphine. Norhydromorphone exhibited limited antinociceptive effects in rat formalin tests, possibly due to its increased polarity and lower intrinsic antinociceptive activity, impacting its ability to cross the blood-brain barrier (Zheng, Mcerlane, & Ong, 2004).

Cytochrome P450 Enzyme Metabolism

The metabolism of hydromorphone to norhydromorphone was analyzed in vitro. It was found that cytochrome P450 (CYP) enzymes, particularly CYP3A and CYP2C9, are responsible for the N-demethylation of hydromorphone to form norhydromorphone. This study helps in understanding the metabolic pathways involved in hydromorphone's conversion to norhydromorphone (Benetton, Borges, Chang, & Mcerlane, 2004).

Pharmacological Characteristics

A study on hydrocodone, a closely related opioid, revealed its metabolism into hydromorphone and norhydrocodone, a similar compound to norhydromorphone. This study provides insights into the pharmacokinetic aspects of hydrocodone and implications for norhydromorphone (Cardia et al., 2018).

Bioanalysis in Exhaled Breath Condensate

Norhydromorphone was detected in exhaled breath condensate (EBC) of patients using opioid analgesics. This study demonstrates the potential of EBC collection as a non-invasive method for bioanalysis of opioid metabolites, including norhydromorphone (Borras et al., 2019).

Impurity Analysis

Research on an impurity of hydromorphone, 2,2-bishydromorphone, which is structurally related to norhydromorphone, showed no mutagenic or clastogenic properties in vitro, indicating its safety profile. This research contributes to the understanding of the safety of hydromorphone and its related compounds (Franckenstein et al., 2022).

properties

CAS RN

14696-23-2

Product Name

Norhydromorphone

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1

InChI Key

SWIRXSKBBSJXGY-UIHHKEIPSA-N

Isomeric SMILES

C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4

SMILES

C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4

Canonical SMILES

C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4

synonyms

norhydromorphone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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